Product packaging for 3-[(4-Chlorophenoxy)methyl]benzoic acid(Cat. No.:CAS No. 30082-43-0)

3-[(4-Chlorophenoxy)methyl]benzoic acid

Cat. No.: B2880999
CAS No.: 30082-43-0
M. Wt: 262.69
InChI Key: OQKCKBQDCXPSQE-UHFFFAOYSA-N
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Description

Overview of Benzoic Acid Derivatives in Contemporary Chemical and Biological Research

Benzoic acid and its derivatives are a cornerstone in organic chemistry and pharmacology, exhibiting a vast range of applications. ontosight.aiymerdigital.com Naturally occurring in many plants, they serve as intermediates in the biosynthesis of numerous secondary metabolites. ymerdigital.com In industrial and research settings, these compounds are valued for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. ontosight.aiymerdigital.com

Their utility as antibacterial and antifungal agents is well-established, leading to their widespread use as preservatives in food, beverages, cosmetics, and pharmaceutical products. tandfonline.comnih.gov The effectiveness of benzoic acid as a preservative is linked to its ability to inhibit the growth of bacteria, molds, and yeasts, particularly in acidic environments. tandfonline.com Beyond preservation, the benzoic acid scaffold is a crucial building block in drug discovery. Its structure is present in various therapeutic agents, where it is modified to enhance biological activity and target specificity. ontosight.ai Researchers have extensively explored these derivatives for potential treatments of inflammatory diseases and as novel antibiotics. ontosight.ai The versatility and established biological relevance of the benzoic acid framework ensure its continued prominence in chemical and biological research. ymerdigital.com

Significance of Chlorophenoxy Moieties in the Design of Bioactive Organic Compounds

The chlorophenoxy moiety is a significant structural feature in the design of many bioactive compounds, particularly in the agrochemical and pharmaceutical industries. This group, consisting of a chlorine-substituted phenyl ring linked via an ether bond, can profoundly influence a molecule's physical, chemical, and biological properties. The presence of chlorine, an electron-withdrawing halogen, can alter the electronic environment of the aromatic ring, affecting the molecule's reactivity and its ability to interact with biological targets. nih.gov

Chlorophenoxy compounds have historically been used as herbicides, where their structure mimics plant growth hormones, leading to uncontrolled growth and eventual death of targeted plant species. nih.gov In medicinal chemistry, the inclusion of a chlorophenoxy group can enhance a compound's lipophilicity, which may improve its ability to cross cell membranes and increase its bioavailability. This lipophilic nature can also play a role in disrupting the integrity and function of microbial cell membranes. The specific position of the chlorine atom on the phenoxy ring is crucial, as it can dictate the molecule's shape and how it binds to enzymes or receptors, thereby influencing its biological activity and specificity. nih.gov The transformation products of these compounds are also of significant interest, as they can sometimes exhibit greater biological activity or different toxicological profiles than the parent molecule. nih.gov

Research Trajectory and Unexplored Avenues for 3-[(4-Chlorophenoxy)methyl]benzoic acid and its Analogues

The research trajectory for this compound itself appears to be in a nascent stage, with limited specific studies available in public databases. Much of the related research has focused on its positional isomer, 4-[(4-Chlorophenoxy)methyl]benzoic acid, which has been investigated for its potential anti-inflammatory and antimicrobial properties. This discrepancy highlights a significant unexplored avenue: the direct comparative study of the meta (3-substituted) and para (4-substituted) isomers to understand how the position of the (4-chlorophenoxy)methyl group on the benzoic acid ring affects biological activity.

Future research could systematically synthesize and screen a library of analogues of this compound. This could involve:

Varying the Halogen: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) to modulate electronic effects and lipophilicity.

Altering Substitution Patterns: Moving the chlorine atom to the ortho or meta positions on the phenoxy ring or adding multiple substituents.

Modifying the Linker: Changing the ether linkage to an amine, sulfide, or other functional group to explore different chemical spaces.

Given the known activities of its constituent parts, this compound and its analogues are promising candidates for screening in several areas. These include antimicrobial assays against a broad spectrum of bacteria and fungi, anti-inflammatory assays to measure the inhibition of pro-inflammatory cytokines, and anticancer screenings. ontosight.ai In silico studies, such as molecular docking, could also be employed to predict potential biological targets and guide the synthesis of more potent and selective derivatives. The current lack of focused research on this compound presents a clear opportunity for novel investigations in medicinal and synthetic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11ClO3 B2880999 3-[(4-Chlorophenoxy)methyl]benzoic acid CAS No. 30082-43-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKCKBQDCXPSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 4 Chlorophenoxy Methyl Benzoic Acid and Its Structural Congeners

Historical and Current Synthetic Routes to Phenoxybenzoic Acids

The construction of the aryl ether linkage is the cornerstone of phenoxybenzoic acid synthesis. Over the years, several methodologies have been developed, ranging from classic condensation reactions to modern catalytic systems.

Modified Ullmann Coupling Strategies in Phenoxybenzoic Acid Synthesis

The Ullmann condensation, a copper-catalyzed reaction, represents one of the earliest and most versatile methods for the formation of diaryl ethers. wikipedia.orgorganic-chemistry.org Traditionally, this reaction required harsh conditions, including high temperatures (often exceeding 210°C), polar solvents like N-methylpyrrolidone or dimethylformamide, and stoichiometric amounts of copper. wikipedia.org The classical Ullmann ether synthesis involves the coupling of an aryl halide with a phenol (B47542) in the presence of a base. For the synthesis of phenoxybenzoic acids, this would typically involve the reaction of a halobenzoic acid with a phenol.

Modern modifications to the Ullmann reaction have significantly improved its applicability by introducing soluble copper catalysts supported by various ligands, such as diamines and acetylacetonates. wikipedia.org These modifications allow the reaction to proceed under milder conditions with catalytic amounts of copper. For instance, the synthesis of 3-phenoxybenzoic acid has been achieved in good yield using a modified Ullmann coupling of a phenol with 2-chlorobenzoic acid. This highlights the utility of this method for preparing phenoxybenzoic acid isomers. The introduction of ligands has been a key factor in expanding the substrate scope and improving the efficiency of Ullmann-type C-O cross-coupling reactions. mdpi.com

Williamson Ether Synthesis as a Preeminent Approach for Aryl Ether Formation

The Williamson ether synthesis is a fundamental and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing compounds like 3-[(4-Chlorophenoxy)methyl]benzoic acid, this method is particularly relevant. The synthesis would involve the reaction of 4-chlorophenoxide with a 3-(halomethyl)benzoic acid derivative.

The success of the Williamson ether synthesis is highly dependent on the nature of the reactants. The alkylating agent should ideally be a primary halide to minimize competing elimination reactions, which are more prevalent with secondary and tertiary halides. wikipedia.org The phenoxide is typically generated by treating the corresponding phenol with a strong base, such as sodium hydroxide (B78521) or potassium carbonate. The choice of solvent is also crucial, with polar a-protic solvents often favoring the SN2 pathway. This method's broad scope and operational simplicity have established it as a primary tool for the construction of aryl alkyl ethers. masterorganicchemistry.comorganic-chemistry.org

Novel Coupling Reactions and Catalytic Systems for Ether Linkage Formation

Beyond the classical Ullmann and Williamson reactions, significant progress has been made in developing novel catalytic systems for aryl ether synthesis. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination protocol, have been adapted for C-O bond formation, providing a powerful alternative for the synthesis of diaryl ethers. These methods often exhibit high functional group tolerance and proceed under mild conditions.

Furthermore, other transition metals like nickel and iron have been explored as catalysts for C-O cross-coupling reactions. For instance, a unique Ni/Cu catalytic system has been developed for the cross-coupling of phenols and vinyl halides, demonstrating the potential for creating diverse ether linkages. organic-chemistry.org Research also continues into catalyst-free methods, particularly for activated substrates, which offer environmental and economic advantages. These emerging technologies provide a broader toolbox for chemists to construct the ether linkage in complex molecules, including phenoxybenzoic acid derivatives.

Targeted Synthesis of this compound

The synthesis of the specific target molecule, this compound, is most plausibly achieved through a Williamson ether synthesis approach. This strategy involves the coupling of two key precursors: 4-chlorophenol (B41353) and a derivative of 3-methylbenzoic acid, specifically 3-(halomethyl)benzoic acid.

Optimization of Reaction Conditions for Precursor Preparation

A critical precursor for the synthesis of this compound is 3-(halomethyl)benzoic acid, most commonly 3-(chloromethyl)benzoic acid or 3-(bromomethyl)benzoic acid. The synthesis of these precursors often starts from 3-methylbenzoic acid (m-toluic acid).

One common method for the preparation of 3-(bromomethyl)benzoic acid involves the radical bromination of m-toluic acid using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The optimization of this step would involve controlling the stoichiometry of NBS, the amount of initiator, the reaction temperature, and the choice of solvent to maximize the yield of the desired benzylic bromide while minimizing side reactions such as di-bromination or ring bromination.

Alternatively, 3-(chloromethyl)benzoic acid can be synthesized. The reaction conditions for this transformation can be optimized by varying the base, solvent, and temperature to achieve high yields and selectivity. A typical laboratory-scale synthesis might involve the reaction of 4-chlorophenol with 3-(chloromethyl)benzoic acid in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) or acetone (B3395972).

ParameterCondition 1Condition 2Condition 3
Base K₂CO₃NaOHCs₂CO₃
Solvent AcetoneDMFAcetonitrile
Temperature Reflux80 °CRoom Temp.
Catalyst NoneKI (catalytic)Phase Transfer Catalyst

This interactive data table presents potential reaction conditions for the Williamson ether synthesis of this compound. The selection of optimal conditions would require experimental validation.

Yield Enhancement and Purity Considerations in Scalable Synthesis

For the large-scale synthesis of this compound, maximizing yield and ensuring high purity are paramount. Several factors can be addressed to achieve these goals.

Yield Enhancement:

Stoichiometry: Precise control over the molar ratios of the reactants (4-chlorophenol and 3-(halomethyl)benzoic acid) and the base is crucial. A slight excess of the phenoxide or the alkylating agent may be used to drive the reaction to completion, depending on the relative cost and ease of removal of the excess reactant.

Reaction Time and Temperature: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can help determine the optimal reaction time to maximize product formation and minimize byproduct generation. The temperature should be carefully controlled to ensure a reasonable reaction rate without promoting decomposition or side reactions.

Catalysis: The addition of a catalytic amount of an iodide salt (e.g., potassium iodide) can enhance the rate of reaction, particularly if 3-(chloromethyl)benzoic acid is used as the electrophile, through the in-situ formation of the more reactive 3-(iodomethyl)benzoic acid (Finkelstein reaction). The use of a phase-transfer catalyst can be beneficial in biphasic reaction systems, improving the contact between the reactants.

Purity Considerations:

Precursor Purity: The purity of the starting materials, 4-chlorophenol and 3-(halomethyl)benzoic acid, is critical. Impurities in the precursors can lead to the formation of undesired byproducts that may be difficult to separate from the final product.

Work-up Procedure: The work-up procedure is essential for removing unreacted starting materials, the base, and any inorganic salts. This typically involves quenching the reaction, followed by extraction and washing steps. Acidification of the aqueous layer is necessary to protonate the carboxylate and allow for extraction of the final product into an organic solvent.

Purification: The final product is typically purified by recrystallization from a suitable solvent or solvent mixture. gordon.edu The choice of recrystallization solvent is critical for obtaining a high purity product with good recovery. Column chromatography may be employed for smaller scale purifications or for the removal of closely related impurities. The purity of the final product can be assessed by techniques such as melting point determination, HPLC, and spectroscopic methods (NMR, IR, Mass Spectrometry). For industrial-scale production, process optimization to minimize impurity formation is often preferred over extensive purification steps. google.com

Stereoselective Synthesis of Enantiomeric Phenoxybenzoic Acid Derivatives (If Applicable)

The principles of stereoselective synthesis are not applicable to this compound. This is because the molecule is achiral, meaning it does not possess a stereocenter (a carbon atom attached to four different substituent groups) and therefore does not exist as a pair of enantiomers. The molecule has a plane of symmetry, and its mirror image is superimposable upon the original molecule. Consequently, there is no need for synthetic strategies that would selectively produce one enantiomer over the other.

Applications of Green Chemistry Principles in the Synthesis of Halogenated Benzoic Acid Derivatives

The synthesis of halogenated benzoic acid derivatives, including this compound, can be made more environmentally benign by incorporating the principles of green chemistry. Key areas of application include the use of safer solvents, alternative energy sources, and catalytic methods to improve efficiency and reduce waste.

One significant green chemistry approach applicable to the Williamson ether synthesis of the target compound is the use of Phase-Transfer Catalysis (PTC) . In a typical Williamson synthesis, a polar aprotic solvent is often used, which can be toxic and difficult to recycle. Phase-transfer catalysis allows the reaction to be carried out in a biphasic system (e.g., an aqueous phase and an organic phase), which can reduce the need for large quantities of organic solvents. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase where it can react with the alkyl halide. This can lead to faster reaction rates, milder reaction conditions, and easier product separation.

The use of greener solvents is another important aspect of green chemistry. For the synthesis of halogenated benzoic acid derivatives, researchers are exploring the use of more environmentally friendly solvents such as ionic liquids or supercritical fluids as replacements for traditional volatile organic compounds (VOCs).

Microwave-assisted synthesis represents another green chemistry approach that can be applied. Microwave irradiation can significantly reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions with fewer byproducts. This is due to the efficient and direct heating of the reaction mixture. The application of microwave energy to the Williamson ether synthesis has been shown to be an effective method for the rapid synthesis of ethers.

The following table summarizes some green chemistry approaches that can be applied to the synthesis of halogenated benzoic acid derivatives:

Green Chemistry Principle Application in Synthesis Benefits
Use of Catalysis Phase-Transfer Catalysis (PTC) for Williamson ether synthesis.Reduces the need for stoichiometric reagents, increases reaction rates, and can enable the use of less hazardous solvents.
Safer Solvents Replacement of traditional polar aprotic solvents with water (in PTC), ionic liquids, or supercritical fluids.Reduces environmental impact and potential health hazards associated with volatile organic compounds.
Energy Efficiency Microwave-assisted synthesis.Significantly reduces reaction times, leading to energy savings and often improved yields and product purity.

By incorporating these green chemistry principles, the synthesis of this compound and its structural congeners can be made more sustainable and environmentally responsible.

Chemical Transformations and Derivatization Strategies of 3 4 Chlorophenoxy Methyl Benzoic Acid

Functional Group Modifications of the Carboxylic Acid Moiety

The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations. Modifications at this site can significantly alter polarity, lipophilicity, and hydrogen bonding capabilities, which are crucial for applications like prodrug development and the design of biologically active ligands.

Esterification of the carboxylic acid moiety is a fundamental transformation used to enhance lipophilicity and mask the acidic proton. iajpr.com This is particularly valuable in prodrug design, where esters can improve a drug's absorption and distribution by temporarily neutralizing the polar carboxylic acid group. ijpcbs.comorientjchem.org Once in the body, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid parent drug. ijpcbs.com Common esterification methods include the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, or reaction with alkyl halides in the presence of a base. iajpr.comgoogle.com

For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), converting the non-volatile carboxylic acid to a more volatile methyl or ethyl ester is a standard procedure. researchgate.net This derivatization allows for easier separation and detection.

Table 1: Examples of Esterification Reactions and Their Applications

Alcohol/Reagent Catalyst/Conditions Product Potential Application
Methanol H₂SO₄, Reflux Methyl 3-[(4-chlorophenoxy)methyl]benzoate Analytical Standard (GC-MS)
Ethanol SOCl₂, Reflux Ethyl 3-[(4-chlorophenoxy)methyl]benzoate Prodrug, Analytical Standard
Glycine (B1666218) ethyl ester EDCI, DMAP Ethyl 2-((3-((4-chlorophenoxy)methyl)benzoyl)amino)acetate Amino Acid Prodrug

The conversion of the carboxylic acid to amides or hydrazides introduces new hydrogen bond donors and acceptors, which is a key strategy in designing molecules that can interact with biological targets or metal ions. Amidation can be achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.gov Direct condensation of carboxylic acids and amines can also be promoted by coupling agents like titanium tetrachloride (TiCl₄). nih.govresearchgate.net

Hydrazide derivatives are typically synthesized by reacting the corresponding methyl or ethyl ester of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. nih.govnih.gov These hydrazides can then be used as synthons to prepare hydrazones, which have been investigated for a wide range of pharmacological activities. orientjchem.orgmdpi.com

Table 2: Synthesis of Amide and Hydrazide Derivatives

Reagent Coupling Method / Conditions Product Potential Application
Benzylamine 1. SOCl₂ 2. Benzylamine N-Benzyl-3-[(4-chlorophenoxy)methyl]benzamide Ligand Design
Piperidine TiCl₄, Pyridine (3-((4-Chlorophenoxy)methyl)phenyl)(piperidin-1-yl)methanone Bioactive Molecule Synthesis
Hydrazine Hydrate From methyl ester, Ethanol, Reflux 3-[(4-Chlorophenoxy)methyl]benzohydrazide Synthon for Hydrazones

Thioureide derivatives are a class of compounds known to exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties. nih.govbiointerfaceresearch.commdpi.com The synthesis of N-acylthioureas from carboxylic acids provides a pathway to novel derivatives for biological screening. Research on the structural isomer, 2-(4-chlorophenoxy-methyl)-benzoic acid, has demonstrated a reliable synthetic route that can be applied to the 3-substituted analogue. nih.govnih.govresearchgate.net

The process involves a three-step, one-pot synthesis:

Activation: The carboxylic acid is converted to its corresponding acyl chloride using a chlorinating agent like thionyl chloride.

Isothiocyanate Formation: The acyl chloride is reacted with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in an anhydrous solvent like acetone (B3395972) to form an acyl isothiocyanate intermediate in situ.

Thioureide Synthesis: A primary aromatic or aliphatic amine is added directly to the reaction mixture, which then reacts with the acyl isothiocyanate to yield the final N-benzoyl-N'-substituted thioureide derivative. nih.gov

This strategy allows for the creation of a library of compounds by varying the amine component, which is useful for structure-activity relationship (SAR) studies.

Table 3: Representative Thioureide Derivatives for Biological Screening

Amine Reagent Product Name Reported Activity of Analogues
Aniline N-(3-((4-Chlorophenoxy)methyl)benzoyl)-N'-phenylthiourea Antimicrobial nih.govnih.gov
4-Bromoaniline N-(4-Bromophenyl)-N'-(3-((4-chlorophenoxy)methyl)benzoyl)thiourea Broad-spectrum antimicrobial nih.gov
2,6-Dichloroaniline N-(3-((4-Chlorophenoxy)methyl)benzoyl)-N'-(2,6-dichlorophenyl)thiourea Broad-spectrum antimicrobial nih.gov

Modifications on the 4-Chlorophenoxy Ring System

The 4-chlorophenoxy ring is another key site for derivatization, primarily through reactions that modify or replace the substituents on the aromatic ring.

Further halogenation of the 4-chlorophenoxy ring would proceed via an electrophilic aromatic substitution mechanism. wikipedia.org The directing effects of the existing substituents must be considered. The ether oxygen is a strongly activating, ortho-, para-directing group, while the chlorine atom is a deactivating, ortho-, para-directing group. libretexts.org Therefore, incoming electrophiles (e.g., Br⁺ from Br₂/FeBr₃) would be directed primarily to the positions ortho to the activating ether linkage (positions 2' and 6').

Conversely, dehalogenation, the removal of the chlorine atom, can be achieved through reductive processes. engineering.org.cn Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can replace the aryl chloride with a hydrogen atom. Other advanced reduction processes can also be employed to achieve dehalogenation, which can be useful in detoxification studies or to synthesize the corresponding non-halogenated analogue. engineering.org.cnnih.gov

Electrophilic Aromatic Substitution (SEAr): Beyond halogenation, other electrophilic substitution reactions like nitration (using HNO₃/H₂SO₄) and sulfonation (using fuming H₂SO₄) can introduce nitro (-NO₂) or sulfonic acid (-SO₃H) groups onto the 4-chlorophenoxy ring. minia.edu.egmasterorganicchemistry.com As with halogenation, the strongly activating ether group will direct these incoming electrophiles to the ortho positions (2' and 6'). The nitro group, once introduced, can be further reduced to an amino group, providing another handle for derivatization. uci.edu

Nucleophilic Aromatic Substitution (SNAr): The replacement of the chlorine atom via a nucleophilic aromatic substitution mechanism is generally challenging. chemistrysteps.com SNAr reactions typically require the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group (the chlorine atom) to activate the ring towards nucleophilic attack. chemistrysteps.comnih.govyoutube.com In the parent molecule, the absence of such activating groups means that harsh reaction conditions (high temperature and pressure) or the use of a very strong nucleophile/base would be necessary. Under extremely basic conditions (e.g., NaNH₂), substitution could potentially proceed through a benzyne (B1209423) elimination-addition mechanism. chemistrysteps.comyoutube.com

Table 4: Summary of Chemical Compounds

Compound Name
3-[(4-Chlorophenoxy)methyl]benzoic acid
Methyl 3-[(4-chlorophenoxy)methyl]benzoate
Ethyl 3-[(4-chlorophenoxy)methyl]benzoate
Glycine ethyl ester
Ethyl 2-((3-((4-chlorophenoxy)methyl)benzoyl)amino)acetate
N,N-Dimethylethanolamine
2-(Dimethylamino)ethyl 3-[(4-chlorophenoxy)methyl]benzoate
Benzylamine
N-Benzyl-3-[(4-chlorophenoxy)methyl]benzamide
Piperidine
(3-((4-Chlorophenoxy)methyl)phenyl)(piperidin-1-yl)methanone
Hydrazine hydrate
3-[(4-Chlorophenoxy)methyl]benzohydrazide
4-Aminobenzoic acid
4-((3-((4-Chlorophenoxy)methyl)benzoyl)amino)benzoic acid
Thionyl chloride
Ammonium thiocyanate
Aniline
N-(3-((4-Chlorophenoxy)methyl)benzoyl)-N'-phenylthiourea
4-Bromoaniline
N-(4-Bromophenyl)-N'-(3-((4-chlorophenoxy)methyl)benzoyl)thiourea
2,6-Dichloroaniline
N-(3-((4-Chlorophenoxy)methyl)benzoyl)-N'-(2,6-dichlorophenyl)thiourea
4-Nitroaniline
N-(3-((4-Chlorophenoxy)methyl)benzoyl)-N'-(4-nitrophenyl)thiourea

Information regarding "this compound" is not publicly available.

Following a comprehensive search for scientific literature, it has been determined that there is no publicly accessible research data specifically detailing the chemical transformations and derivatization strategies for the compound This compound .

Specifically, no research articles, patents, or scholarly documents were identified that address the following topics requested in the outline:

Rational Design and Synthesis of Novel this compound Derivatives for Structure-Activity Relationship Elucidation:The scientific literature does not contain studies on the rational design, synthesis, or subsequent structure-activity relationship (SAR) analysis of derivatives of this particular compound.

While general synthetic methods for related phenoxybenzoic acids and derivatization of benzoic acids exist, applying this information would be speculative and would not adhere to the strict requirement of focusing solely on This compound . Generating content without specific data would compromise scientific accuracy.

Therefore, the requested article focusing on the specified chemical transformations and derivatization strategies for This compound cannot be generated at this time due to the absence of relevant scientific findings in the public domain.

Structure Activity Relationship Sar Studies of 3 4 Chlorophenoxy Methyl Benzoic Acid Analogues

Impact of Substituent Variation on Biological Activity

The nature and position of substituents on the phenoxy ring can significantly modulate the biological activity of phenoxybenzoic acid derivatives. Halogen substituents, such as the chlorine atom in 3-[(4-chlorophenoxy)methyl]benzoic acid, are of particular interest due to their electronic and steric properties. Electron-withdrawing groups on the aromatic ring can influence the rate of nucleophilic aromatic substitution reactions. researchgate.net

In a study on 2-phenoxybenzamides, it was observed that a 4-fluoro substituent on the phenoxy moiety generally had an advantageous effect on antiplasmodial activity. mdpi.com For instance, the para-substituted N-Boc piperazinyl derivative with a 4-fluorophenoxy group showed the highest activity and selectivity among the tested compounds. mdpi.com Its analogue lacking the fluoro substituent exhibited distinctly lower activity. mdpi.com This suggests that the electronic properties of the halogen, such as its electronegativity and ability to form hydrogen bonds, can be critical for target engagement.

The steric bulk of the substituent is another important factor. The size of the halogen can influence the compound's ability to fit into a binding pocket.

Table 1: Effect of Phenoxy Ring Substitution on Antiplasmodial Activity

CompoundPhenoxy Ring SubstituentTargetIC₅₀ (µM)Selectivity Index (S.I.)
37 4-FluoroPfNF540.2690461.0
54 NonePfNF541.222151.4
39 4-FluoroPfNF540.5795171.8
55 NonePfNF544.66219.27

Data sourced from a study on 2-phenoxybenzamides with antiplasmodial activity. mdpi.com

For example, in a study of phenoxybenzoic acids binding to transthyretin (TTR), 3-phenoxybenzoic acid was found to bind more strongly than 2-phenoxybenzoic acid. vu.edu.au This suggests that the meta-position of the carboxylic acid group, as seen in this compound, may be favorable for certain biological activities. The antibacterial activity of phenolic acids is significantly influenced by the type and position of substituents on the benzoic ring. nih.gov

Table 2: Influence of Carboxylic Acid Position on Biological Activity

CompoundCarboxylic Acid PositionBiological TargetActivity
3-Phenoxybenzoic acid metaTransthyretin (TTR)Stronger binding
2-Phenoxybenzoic acid orthoTransthyretin (TTR)Weaker binding

Data based on a study of phenoxybenzoic acids binding to transthyretin. vu.edu.au

The methylene (B1212753) linker connecting the phenoxy and benzoic acid moieties provides flexibility to the molecule. Altering this linker can have a profound impact on the compound's biological activity by changing its conformational freedom and the spatial relationship between the two aromatic rings.

In studies of other molecular scaffolds, modifications to a linker region have been shown to significantly affect potency. For instance, in a series of small molecule STAT3 inhibitors, substitution at the methylene group of a glycine (B1666218) linker with various groups led to compounds with reduced affinity compared to the parent analogues. nih.gov This highlights the importance of the linker's structure in maintaining the optimal orientation of the pharmacophoric groups.

Conformational Analysis and Bioactive Conformations in SAR Studies

Understanding the three-dimensional structure and conformational preferences of this compound analogues is essential for rational drug design. The bioactive conformation is the specific spatial arrangement of a molecule that it adopts when it binds to its biological target. Identifying this conformation is a key goal of SAR studies.

Computational methods, such as molecular docking and molecular dynamics simulations, can be employed to explore the possible conformations of these molecules and predict their binding modes. nih.gov These in silico techniques can provide insights into the key interactions between the ligand and the target, guiding the design of new analogues with improved activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Phenoxybenzoic Acid Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com QSAR studies can be valuable tools for predicting the activity of novel phenoxybenzoic acid derivatives and for understanding the physicochemical properties that are most important for their biological effects. nih.gov

In a QSAR study, various molecular descriptors are calculated for each compound in a dataset. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., log P). Statistical methods are then used to develop a model that correlates these descriptors with the observed biological activity. brieflands.com Such models can help in the high-throughput virtual screening of large compound libraries to identify potential new leads. mdpi.com

Mechanistic Investigations of 3 4 Chlorophenoxy Methyl Benzoic Acid and Its Bioactive Analogues

Identification of Specific Molecular Targets and Biological Pathways

The therapeutic potential of 3-[(4-chlorophenoxy)methyl]benzoic acid and its analogues stems from their interaction with specific molecular targets, thereby modulating distinct biological pathways. The core structure, featuring a benzoic acid moiety linked to a chlorophenoxy group, serves as a versatile scaffold for engaging with various biological macromolecules. Research has identified that the (4-chlorophenoxy)methyl motif is a crucial pharmacophore for targeting enzymes involved in lipid metabolism and for activity against microbial pathogens. Modifications to this basic structure can tailor the compound's specificity, directing it toward different targets such as those involved in inflammatory processes, cancer, or neurological pathways. nih.gov

Analogues of this structural class have been investigated as ligands for nuclear receptors, anti-apoptotic proteins, and various enzymes, indicating a broad range of potential molecular targets. nih.govsemanticscholar.orgnih.gov For instance, benzyloxybenzoic acid derivatives have been identified as potent ligands for the orphan nuclear receptor Nurr1 (NR4A2), a key regulator in the development and maintenance of dopaminergic neurons, highlighting its potential in the context of neurodegenerative diseases. nih.gov Furthermore, substituted benzoic acid analogues have shown the ability to bind to anti-apoptotic proteins Mcl-1 and Bfl-1, which are critical regulators of programmed cell death and are often overexpressed in cancer cells. nih.gov The biological activity of these compounds is often attributed to their capacity to inhibit key enzymes or disrupt cellular membranes, particularly in microbial contexts.

Enzyme Inhibition Kinetics and Mechanism of Action

The mechanism of action for many bioactive analogues of this compound involves the direct inhibition of specific enzymes. Kinetic studies are crucial for elucidating the nature of this inhibition, providing insights into how these compounds interact with the enzyme's active site.

A notable example is the investigation of halo-substituted mixed ester/amide-based analogues as inhibitors of jack bean urease, an enzyme implicated in health problems like peptic ulceration and stomach cancer. semanticscholar.org In one study, a series of these analogues demonstrated good to excellent inhibition of urease activity. semanticscholar.org The compound designated 4b , which features a 2-chloro-substituted phenyl ring and a 4-isopropyl-substituted benzene (B151609) moiety, exhibited remarkable potency with an IC₅₀ value of 1.6 ± 0.2 nM, significantly more potent than the standard inhibitor thiourea (B124793) (IC₅₀ = 472.1 ± 135.1 nM). semanticscholar.org

Enzyme inhibition kinetic analysis, utilizing Lineweaver-Burk plots, revealed that compound 4b acts as a mixed-type inhibitor. semanticscholar.org This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its substrate affinity (Km). Virtual screening studies complemented these kinetic findings, showing favorable binding energies for the most potent compounds within the urease active site. semanticscholar.org Similarly, benzoic acid itself has been studied as a competitive inhibitor of tyrosinase, another enzyme of interest. nih.gov

Table 1: Urease Inhibitory Activity of Selected Halo-Substituted Benzoic Acid Analogues This table is interactive. You can sort and filter the data.

Compound Substituents IC₅₀ (nM) Inhibition Type
4b 2-chloro-phenyl, 4-isopropyl-benzene 1.6 ± 0.2 Mixed
Thiourea Standard Inhibitor 472.1 ± 135.1 -

Data sourced from BioMed Research International. semanticscholar.org

Receptor Binding Affinity and Ligand-Receptor Interactions

Beyond enzyme inhibition, analogues of this compound can exert their effects by binding to specific cellular receptors. nih.gov The affinity and nature of these ligand-receptor interactions are fundamental to their pharmacological activity.

Studies have explored benzyloxybenzoic acid analogues as fatty acid mimetics that function as ligands for the NR4A family of orphan nuclear receptors, particularly Nurr1. nih.gov These receptors are ligand-activated transcription factors with therapeutic potential in cancer and neurodegenerative diseases. nih.gov The binding potency of these analogues was evaluated in cellular assays. Notably, 3-benzyloxybenzoic acid (102 ) and its derivatives with 3- and 4-chlorobenzyloxy substituents (104 and 105 , respectively) exhibited submicromolar potency and effective receptor activation, suggesting a preference for substitution at the 3- and 4-positions of the lipophilic backbone combined with a 3-benzoic acid headgroup. nih.gov

In a different context, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov The binding affinity of these compounds was quantified using fluorescence polarization assays, yielding inhibition constant (Kᵢ) values. For example, compound 24 , which incorporates a bulky tert-butyl group, displayed a significantly increased binding affinity for Mcl-1 with a Kᵢ value of 94 nM. nih.gov X-ray crystallography of a related compound in complex with Mcl-1 revealed key interactions, such as a salt bridge between the carboxyl group and Arg263, and hydrophobic interactions within the protein's binding pocket. nih.gov These detailed interaction studies are vital for understanding the molecular basis of binding affinity and for guiding the rational design of more potent ligands.

Table 2: Binding Affinity of Benzoic Acid Derivatives for Anti-Apoptotic Proteins This table is interactive. You can sort and filter the data.

Compound Target Protein Kᵢ (nM)
23 Mcl-1 73
24 Mcl-1 94
27 Mcl-1 >1000
23 Bfl-1 1400
24 Bfl-1 2400
27 Bfl-1 >1000

Data sourced from the Journal of Medicinal Chemistry. nih.gov

Cellular Mechanisms of Action in Relevant In Vitro Systems

The biological effects of this compound analogues have been characterized in various in vitro cellular systems, revealing diverse mechanisms of action. These studies bridge the gap between molecular interactions and cellular responses.

In the field of microbiology, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been evaluated for their antimicrobial properties. mdpi.comnih.gov In vitro assays demonstrated that compounds such as 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid inhibit the growth of Gram-positive bacteria, including Enterococcus faecium and Staphylococcus aureus. mdpi.com Furthermore, these compounds were shown to possess antibiofilm activity, with a measured Minimum Biofilm Eradication Concentration (MBEC) of 125 µg/mL against E. faecium E5 and S. aureus ATCC 6538. mdpi.com

In the context of fibrosis, a benzoic acid derivative, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM) , was investigated for its effects on the epithelial-mesenchymal transition (EMT), a key process in the development of pulmonary fibrosis. mdpi.com Using an in vitro model where A549 lung epithelial cells were stimulated with TGF-β1, DGM treatment was found to inhibit the expression of mesenchymal markers like α-smooth muscle actin (α-SMA) and vimentin, while increasing the expression of the epithelial marker E-cadherin. mdpi.com This demonstrates a cellular mechanism involving the suppression of the EMT process.

Other studies have shown different cellular effects. For example, 4-hydroxy-benzoic acid was found to promote the proliferation of ER-positive MCF-7 breast cancer cells, while 4-hydroxy-3-(3'-methyl-2'-butenyl)-benzoic acid was shown to inhibit the cell-cycle progression of HeLa cells. mdpi.comnih.gov These findings highlight how structural variations in benzoic acid analogues can lead to profoundly different, and even opposing, cellular outcomes.

Investigation of Intracellular Signaling Pathways Modulated by this compound Analogues

The cellular effects initiated by these compounds are often mediated through the modulation of specific intracellular signaling pathways. nih.govnih.gov Identifying the affected pathways is key to understanding their comprehensive mechanism of action.

Research on the anti-fibrotic compound DGM has shown that its ability to inhibit EMT is linked to the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway. mdpi.com TGF-β1 is a potent inducer of fibrosis, and its downstream effects are largely dependent on the phosphorylation of Smad2 and Smad3 proteins. mdpi.com In vitro experiments demonstrated that DGM treatment significantly reduced the phosphorylation levels of Smad2/3 in lung epithelial cells, thereby blocking the signaling cascade that triggers the expression of fibrotic genes. mdpi.com

In a different cellular context, the estrogen-like effects of 4-hydroxy-benzoic acid in MCF-7 breast cancer cells were found to be mediated through the activation of several interconnected signaling pathways. mdpi.com Western blot analysis revealed that this compound induced a concentration-dependent increase in the phosphorylation of extracellular signal-regulated kinase (ERK), phosphoinositide 3-kinase (PI3K), and the serine/threonine kinase Akt. mdpi.com This activation of the ERK and PI3K/Akt pathways, which are critical pro-survival signaling systems, was dependent on Estrogen Receptor α (ERα), indicating that the compound's proliferative effects are channeled through these specific signaling networks. mdpi.com

Elucidation of Structure-Mechanism Relationships

Understanding the relationship between a compound's chemical structure and its biological mechanism is a central goal in medicinal chemistry, enabling the design of more potent and selective agents. rsc.org For analogues of this compound, several structure-activity relationship (SAR) studies have provided valuable insights.

In the development of Nurr1 receptor ligands, the positioning of substituents on the benzyloxybenzoic acid scaffold was found to be critical. nih.gov A comparative analysis of regioisomers showed that while 3- and 4-benzyloxybenzoic acids were active, the ortho-isomer was not. nih.gov Further investigation into chloro-substituted analogues revealed distinct preferences; for the 4-benzoic acid series, a 2-chlorobenzyl substituent conferred the highest potency, whereas for the 3-benzoic acid series, potency increased progressively from 2-chloro to 3-chloro to 4-chlorobenzyl substitution. nih.gov This demonstrates that subtle changes in substituent placement can significantly alter ligand-receptor interactions and, consequently, the mechanism of action.

Similarly, SAR studies on benzoic acid derivatives as Mcl-1/Bfl-1 inhibitors highlighted the importance of specific structural features for their mechanism. nih.gov It was observed that maintaining hydrophobicity at one end of the molecule was crucial for binding, as introducing a polar hydroxyl group led to a 3- to 4-fold decrease in binding affinity. nih.gov The nature and flexibility of the linker between the benzoic acid core and its substituents were also shown to be important; replacing a flexible ethylthio linker with a more rigid amide linker resulted in a substantial loss of binding affinity to both Mcl-1 and Bfl-1. nih.gov These findings collectively underscore how specific structural elements govern the molecular interactions that define the compound's biological mechanism.

Biological Activity Profiling in Preclinical Research Models and in Vitro Systems

Antimicrobial Activity Assessments

The antimicrobial potential of 3-[(4-Chlorophenoxy)methyl]benzoic acid and related structures has been evaluated against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Derivatives of benzoic acid have demonstrated notable activity against Gram-positive bacteria. Studies have shown that phenolic acids, a class to which this compound belongs, are generally more effective against Gram-positive strains compared to Gram-negative ones. This increased efficacy is often attributed to the structural differences in the bacterial cell walls, which may allow for more effective uptake of the compound into Gram-positive bacteria. mdpi.com For instance, novel pyrazole derivatives containing a benzoic acid moiety have shown potent growth inhibition of Gram-positive bacteria, including clinically significant pathogens like Staphylococcus aureus and Enterococcus faecalis. nih.govmdpi.com Some of these compounds exhibit minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL and have shown a bactericidal effect. mdpi.com Furthermore, research into related compounds has indicated that they can permeabilize the bacterial membrane and disrupt cell division processes. researchgate.net The development of resistance to these compounds by bacteria such as S. aureus has been observed to be low in multi-step resistance assays. nih.gov

Table 1: Efficacy of Benzoic Acid Derivatives Against Gram-Positive Bacteria

Bacterial Strain Compound Type Observed Activity Reference
Staphylococcus aureus Pyrazole-benzoic acid derivative Potent growth inhibition, bactericidal effect, biofilm inhibition nih.govmdpi.com
Enterococcus faecalis Pyrazole-benzoic acid derivative Potent growth inhibition, low resistance development nih.govmdpi.com
Methicillin-resistant S. aureus (MRSA) 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone Specific antibacterial activity researchgate.net
Bacillus subtilis Thioureides of 2-(4-methylphenoxymethyl) benzoic acid Antimicrobial activity observed researchgate.net

The efficacy of benzoic acid derivatives against Gram-negative bacteria is generally more limited compared to their activity against Gram-positive strains. The outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharides (LPS), creates a significant barrier that can reduce the penetration of lipophilic compounds. nih.gov This structural feature contributes to their inherent resistance to many antimicrobial agents, including phenolic acids. nih.gov

Despite this challenge, some activity has been reported. For example, certain thioureides of 2-(4-methylphenoxymethyl) benzoic acid have demonstrated antimicrobial effects against Pseudomonas aeruginosa and, to a lesser extent, Escherichia coli and Klebsiella pneumoniae. researchgate.net The lipophilicity of the compound, often expressed as the log P value, plays a crucial role, with a higher log P value sometimes correlating with stronger inhibition of E. coli growth. nih.gov However, for other benzoic acid derivatives, the presence of the LPS layer is considered a critical barrier that limits their effectiveness. nih.gov

Table 2: Efficacy of Benzoic Acid Derivatives Against Gram-Negative Bacteria

Bacterial Strain Compound Type Observed Activity Reference
Pseudomonas aeruginosa Thioureides of 2-(4-methylphenoxymethyl) benzoic acid MICs ranging from 31.5 to 250 µg/mL researchgate.net
Escherichia coli Thioureides of 2-(4-methylphenoxymethyl) benzoic acid Limited antimicrobial activity researchgate.net
Klebsiella pneumoniae Thioureides of 2-(4-methylphenoxymethyl) benzoic acid Limited antimicrobial activity researchgate.net
E. coli O157 Benzoic acid MIC = 1 mg/mL nih.gov

Benzoic acid analogues have been investigated for their potential to inhibit the growth of various fungal species. Research has shown that modifications to the benzoic acid structure, such as the addition of a chloro group at the 4-position of the aromatic ring, can increase antifungal activity. nih.gov

Studies have demonstrated efficacy against several strains of Aspergillus, including Aspergillus flavus, Aspergillus fumigatus, and Aspergillus terreus, which are known causative agents of human aspergillosis. nih.gov Additionally, activity against the opportunistic yeast Candida albicans has been reported, with some benzoic acid derivatives exhibiting a minimal inhibitory concentration (MIC) of 100 µg/mL. nih.gov Other related compounds, such as certain thioureides, have shown high activity against planktonic fungal cells, with MICs ranging from 15.6 to 62.5 µg/mL against C. albicans and Aspergillus niger. researchgate.net The mechanism of this antifungal action may involve the disruption of the fungal oxidative stress response system. nih.gov

Table 3: Antifungal Activity of Benzoic Acid Derivatives

Fungal Strain Compound Type Observed Activity (MIC) Reference
Candida albicans Lanceaefolic acid methyl ester 100 µg/mL nih.gov
Candida albicans Thioureides of 2-(4-methylphenoxymethyl) benzoic acid 15.6 - 62.5 µg/mL researchgate.net
Aspergillus niger Thioureides of 2-(4-methylphenoxymethyl) benzoic acid 15.6 - 62.5 µg/mL researchgate.net
Aspergillus flavus Benzoic acid analogues Antifungal activity observed nih.gov
Aspergillus fumigatus Benzoic acid analogues Antifungal activity observed nih.gov
Aspergillus terreus Benzoic acid analogues Antifungal activity observed nih.gov

Anti-inflammatory Properties in Cellular and Organotypic Culture Models

Phenolic acids, including benzoic acid derivatives, are recognized for possessing anti-inflammatory properties. mdpi.com Hydroxybenzoic acids, in particular, have been shown to have various biological functions, including anti-inflammatory activities. nih.gov While specific studies focusing solely on the anti-inflammatory properties of this compound in cellular models are not extensively detailed in the provided search results, the broader class of compounds is known for these effects. The anti-inflammatory action of phenolic compounds is often linked to their antioxidant capabilities, which can mitigate oxidative stress—a key component of inflammatory responses. mdpi.com

Anticancer Activity in Established Cell Lines and Preclinical Xenograft Models

The potential of benzoic acid derivatives as anticancer agents has been an area of active research. These compounds have been evaluated for their cytotoxic effects against a variety of cancer cell lines. preprints.orgdergipark.org.tr

Benzoic acid itself has been tested against numerous cancer cell lines, including those from prostate (PC3), cervical (HeLa), liver (HUH7), colon (CaCO2, HT29), and bone (MG63), showing varying levels of cytotoxicity with IC50 values differing significantly between cell types. dergipark.org.tr More complex derivatives have also been synthesized and screened. For instance, certain 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrids showed potent anticancer activity against MCF-7 breast cancer cells, with IC50 values as low as 15.6 µM, by inducing apoptosis. preprints.org

Some naturally occurring benzoic acid derivatives have been found to inhibit cancer cell growth by targeting histone deacetylases (HDAC), an important class of enzymes involved in cancer development. nih.gov Specifically, 3,4-dihydroxybenzoic acid was shown to inhibit HDAC activity, leading to cancer cell growth inhibition, induction of apoptosis, and cell cycle arrest in colorectal carcinoma cell lines (HCT-116 and HCT-15). nih.gov Furthermore, benzoic acid-based inhibitors have been developed to target the STAT3 protein, which is aberrantly active in many cancers, including glioma and breast cancer. nih.govnih.gov These inhibitors have been shown to suppress tumor cell growth and survival both in vitro and in vivo. nih.gov

Table 4: Anticancer Activity of Benzoic Acid Derivatives in Cancer Cell Lines | Cell Line | Cancer Type | Compound Type | Observed Effect (IC50) | Reference | | :--- | :--- | :--- | :--- | :--- | | MCF-7 | Breast Cancer | 4-(1H-1,2,4-triazol-1-yl) benzoic acid hybrid | 15.6 µM | preprints.org | | HeLa | Cervical Cancer | Benzoic Acid | 114.7±13.5 µg/ml (48h) | dergipark.org.tr | | HCT-116 | Colon Cancer | 3,4-dihydroxybenzoic acid | Growth retardation by 50-60% | nih.gov | | MG63 | Bone Cancer | Benzoic Acid | 85.54±3.17 µg/ml (48h) | dergipark.org.tr | | Human Glioma & Breast Cancer Cells | Benzoic acid-based STAT3 inhibitor (SH4-54) | Blocked STAT3 DNA binding activity | nih.govnih.gov |

Other Reported Biological Activities (e.g., STAT3 inhibition, TTR binding, antitrypanosomal activity)

Beyond the aforementioned activities, benzoic acid-based compounds have been investigated for other specific biological interactions.

STAT3 Inhibition: Signal Transducer and Activator of Transcription 3 (STAT3) is a recognized target for cancer therapy due to its role in tumor cell growth, survival, and metastasis. nih.gov A benzoic acid-based inhibitor, designated SH4-54, has been developed and shown to robustly block STAT3 DNA-binding activity in human glioma, breast, and prostate cancer cells. nih.govnih.gov This inhibition leads to the decreased expression of STAT3-dependent genes that promote cancer cell survival, such as Bcl-2, Bcl-xL, and Survivin. nih.gov Structural analysis confirmed that the inhibitor interacts with the SH2 and DNA-binding domains of the STAT3 protein. nih.gov

TTR Binding and Antitrypanosomal Activity: While the search results provided extensive information on antimicrobial, anticancer, and STAT3 inhibition activities, specific details regarding the transthyretin (TTR) binding and antitrypanosomal activity of this compound were not prominently available. Further research would be required to elucidate its potential in these areas.

Methodologies for In Vitro Biological Activity Determination

The in vitro biological activity of a compound like this compound is critical to profile its potential as a therapeutic agent. This is typically achieved through a battery of standardized assays that quantify its effect on microorganisms or specific cell types. These methods include determining the Minimum Inhibitory Concentration (MIC) for antimicrobial activity, calculating IC50 values for inhibitory potency, and assessing effects on cell health through cellular viability assays.

Minimum Inhibitory Concentration (MIC)

The MIC is a fundamental measurement of a compound's antimicrobial potency. It is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov

Methodology: A common method for determining MIC is the broth microdilution method. nih.govnih.gov This procedure involves:

Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli, or Candida albicans) is prepared in a suitable growth medium. d-nb.info

Serial Dilution: The test compound is serially diluted in multi-well microtiter plates to create a range of concentrations.

Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plates are then incubated under conditions optimal for the microorganism's growth (e.g., 24 hours at 37°C). d-nb.info

Observation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible growth (no turbidity) is observed. ekb.eg

This quantitative assessment allows for the comparison of a compound's antimicrobial strength against various bacterial and fungal strains. researchgate.net

IC50 Values

The half-maximal inhibitory concentration (IC50) represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. This metric is widely used to quantify a compound's potency as an inhibitor of a particular enzyme, cell, or receptor.

Methodology: The determination of IC50 involves measuring the activity of the biological target over a range of inhibitor concentrations. For example, in an enzyme inhibition assay:

The target enzyme is incubated with its substrate, which it converts into a detectable product (often colored or fluorescent).

The test compound is added in increasing concentrations across a series of reactions.

The rate of product formation is measured using a spectrophotometer or fluorometer.

The results are plotted with inhibitor concentration on the x-axis and enzyme activity on the y-axis.

The IC50 value is the concentration of the inhibitor at which the enzyme's activity is reduced to 50% of the activity observed in the absence of the inhibitor.

For anticancer research, IC50 values often refer to the concentration of a compound that inhibits the proliferation of cancer cells by 50%, which is determined using cellular viability assays.

Cellular Viability Assays

Cellular viability assays are essential for assessing the cytotoxic or anti-proliferative effects of a compound on living cells. reactionbiology.comnih.gov These assays rely on measuring a marker associated with the number of healthy, metabolically active cells. nih.govcnrs.fr

Common Methodologies:

MTT Assay: This is a colorimetric assay that measures cellular metabolic activity. nih.gov Viable cells contain mitochondrial reductase enzymes that convert a yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. nih.gov The amount of formazan produced is directly proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength (typically around 570 nm). nih.gov

ATP-Based Assays (e.g., CellTiter-Glo®): These are luminometric assays that quantify the amount of adenosine triphosphate (ATP) present, which is a key indicator of metabolically active cells. reactionbiology.comcnrs.fr The assay reagent lyses the cells to release ATP, which then participates in a luciferase-catalyzed reaction that generates a luminescent signal. The intensity of the light is proportional to the number of viable cells in the culture. cnrs.fr

Resazurin Reduction Assays (e.g., AlamarBlue™): These assays use the blue dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent compound resorufin. thermofisher.com The change can be measured using either a colorimetric or fluorometric plate reader, providing a quantitative measure of cell viability.

Membrane Integrity Assays (e.g., SYTOX™ Green): These assays use dyes that are impermeant to the intact membranes of live cells. thermofisher.com When a cell dies, its membrane integrity is compromised, allowing the dye to enter and bind to nucleic acids, resulting in a significant increase in fluorescence. This method specifically identifies dead cells within a population. thermofisher.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations with Identified or Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is crucial in structure-based drug design for understanding the interaction between a ligand, such as 3-[(4-Chlorophenoxy)methyl]benzoic acid, and its target protein receptor. The process involves placing the ligand into the binding site of a target protein and evaluating the binding affinity using a scoring function. nih.gov

The primary goal of docking simulations for this compound would be to identify its potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces. researchgate.net For instance, in studies of similar benzoic acid derivatives, docking has been used to identify potential inhibitors for targets like matrix metalloproteinases (MMPs) or cyclooxygenase (COX) enzymes. researchgate.netnih.gov Such analyses can reveal key amino acid residues in the active site that interact with the ligand, providing a basis for designing more potent and selective inhibitors. nih.gov

Although specific docking studies for this compound against particular targets are not detailed in available literature, this methodology remains a critical first step in hypothesizing its mechanism of action and guiding further experimental validation.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule. nih.gov Methods like Density Functional Theory (DFT) are used to determine the molecule's three-dimensional structure and electronic distribution. researchgate.net

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org These orbitals are key to understanding chemical reactivity. youtube.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilicity, while the LUMO is the orbital most likely to accept electrons, indicating its electrophilicity. wikipedia.orgyoutube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant parameter that characterizes the molecule's kinetic stability and chemical reactivity. acadpubl.eu A large energy gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized. researchgate.netacadpubl.eu For this compound, FMO analysis would calculate the energies of its HOMO and LUMO, map their electron density distributions, and determine the energy gap to predict its reactivity and the most likely sites for reaction.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. wolfram.comresearchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). acadpubl.euresearchgate.net

For this compound, an MEP map would identify the electron-rich areas, likely around the oxygen atoms of the carboxylic acid and the ether linkage, as well as the chlorine atom. These sites would be the most probable locations for hydrogen bonding and other electrostatic interactions with a biological receptor. nih.gov This analysis provides critical insights into the molecule's binding behavior and complements the findings from molecular docking. manipal.edu

Prediction of Pharmacokinetic and Pharmacodynamic Relevant Parameters

In silico tools are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, which are crucial components of its pharmacokinetic profile. nih.gov These predictive models use the chemical structure of a molecule to estimate various physicochemical and pharmacokinetic parameters. nih.gov

For this compound, computational models could predict parameters such as:

Solubility: The ability of the compound to dissolve in a solvent.

Lipophilicity (LogP): The partition coefficient between an oily and an aqueous phase, which affects absorption and distribution. nih.gov

Plasma Protein Binding: The extent to which the compound binds to proteins in the blood.

Cytochrome P450 (CYP) Inhibition/Metabolism: The likelihood of the compound being metabolized by or inhibiting key drug-metabolizing enzymes. nih.gov

Pharmacodynamic parameters, which describe the relationship between drug concentration and its effect, can also be modeled. enliventherapeutics.com While specific predicted values for this compound are not available from the search results, these computational assessments are vital for identifying potential liabilities early in the drug development process, helping to prioritize candidates with favorable drug-like properties.

Ligand-Based and Structure-Based Drug Design Methodologies

Drug design strategies are broadly categorized as either ligand-based or structure-based, both of which aim to identify and optimize new drug candidates. nih.govethernet.edu.et

Ligand-Based Drug Design (LBDD): This approach is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the knowledge of other molecules (ligands) that are known to bind to the target. Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build a model that defines the essential structural features required for biological activity. nih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be employed. nih.gov This method uses the target's structural information to design ligands with high affinity and selectivity. Molecular docking, as described in section 7.1, is a cornerstone of SBDD. nih.gov

For this compound, if a set of active molecules with a similar scaffold were known but the target was unidentified, LBDD could be used to develop a pharmacophore model. Conversely, if a potential target protein structure was identified, SBDD would be the preferred method to optimize the compound's interactions within the binding site and improve its potency and selectivity. mdpi.com

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced Analogues with Improved Biological Specificity and Potency

The core structure of 3-[(4-Chlorophenoxy)methyl]benzoic acid offers a versatile scaffold for chemical modification to enhance biological activity and specificity. The design of advanced analogues is guided by structure-activity relationship (SAR) studies on related phenoxybenzoic and benzoic acid derivatives, which have shown that minor structural changes can lead to significant improvements in potency and target selectivity.

Key strategies for analogue design include:

Modification of the Benzoic Acid Ring: Altering the substitution pattern on the benzoic acid ring can influence the molecule's interaction with biological targets. For instance, studies on 2-morpholinobenzoic acid derivatives have shown that changing the substitution pattern from a 2,5- to a 2,4-relationship can decrease inhibitory activity against certain enzymes, highlighting the importance of substituent placement for optimal pharmacophore geometry. nih.gov

Substitution on the Phenoxy Ring: The 4-chloro substituent on the phenoxy group is a critical feature. Halogen atoms can modulate the electronic properties and metabolic stability of a compound. Exploring other halogen substitutions (e.g., fluorine, bromine) or introducing different electron-withdrawing or electron-donating groups could fine-tune the compound's activity. SAR studies on 2-phenoxybenzamides, for example, revealed that a 4-fluorophenoxy substituent generally had an advantageous effect on antiplasmodial activity compared to an unsubstituted phenoxy ring. mdpi.com

Alteration of the Methylene (B1212753) Linker: The methylene bridge connecting the phenoxy and benzoic acid moieties provides flexibility. Replacing this linker with other groups, such as amides or more rigid cyclic structures, could lock the molecule into a more biologically active conformation and introduce new hydrogen bonding capabilities.

Synthetic strategies to achieve these analogues would involve multi-step processes. For instance, the synthesis of phenoxybenzoic acid derivatives often starts from core building blocks like iodo-benzoic acids, which are then coupled with substituted phenols via copper-catalyzed Ullmann-like ether synthesis. mdpi.com Subsequent modifications can be made to introduce further diversity.

Table 1: Structure-Activity Relationship Insights from Related Scaffolds

Scaffold ClassStructural ModificationObserved Impact on Biological ActivityReference
2-PhenoxybenzamidesSubstitution on phenoxy ring (e.g., 4-fluoro)Generally advantageous for antiplasmodial activity. mdpi.com
2,5-Substituted Benzoic AcidsNature and size of substituentsGoverns binding mode to anti-apoptotic proteins like Mcl-1. nih.gov
2-Morpholinobenzoic AcidsCentral ring substitution pattern (2,5 vs. 2,4)Altering the pattern can significantly decrease enzyme inhibition. nih.gov
PhenyldihydropyrazolonesIntroduction of polar vs. apolar moietiesPolar groups near the core ring decreased activity, while bulky, apolar groups were more potent. frontiersin.org

Exploration of Novel Pharmacological Targets for Phenoxybenzoic Acid Derivatives

Derivatives of phenoxybenzoic acid have been shown to interact with a wide range of pharmacological targets, suggesting that this compound could be a promising starting point for developing inhibitors for various diseases.

Potential targets identified from related compound classes include:

Metabolic Disease Targets: Certain 3-phenoxybenzoic acid derivatives have been found to act as agonists for peroxisome proliferator-activated receptor γ (PPARγ) and activators of glucokinase, both of which are important targets in the management of diabetes. nih.gov

Anti-inflammatory Targets: Phenoxy acetic acid derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, offering a potential avenue for creating new anti-inflammatory agents. nih.gov

Oncology Targets: A 2,5-substituted benzoic acid scaffold has been successfully used to design dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, which are overexpressed in many cancers. nih.gov Additionally, benzoic acid derivatives have been investigated as inhibitors of the fungal-specific enzyme CYP53, a target for antifungal agents. nih.gov

Neurodegenerative Disease Targets: The protein phosphatase Slingshot (SSH) is a target for cytoskeleton dynamics, and para-substituted benzoic acid derivatives have been identified as potent inhibitors, showing potential for cancer and neurodegenerative disease therapies. nih.gov

Infectious Disease Targets: Research into 2-phenoxybenzamides has revealed their potential as antiplasmodial agents, targeting Plasmodium falciparum, the parasite responsible for malaria. researchgate.net Furthermore, serinol-based benzoic acid esters have been identified as a novel scaffold for inhibitors of human adenovirus (HAdV) infection. nih.gov

Integration of Advanced Omics Technologies for Comprehensive Mechanistic Elucidation

To fully understand the biological effects of this compound and its future analogues, the integration of advanced omics technologies is essential. These approaches provide a global, unbiased view of cellular responses to a compound, moving beyond single-target interactions to reveal complex biological networks.

Metabolomics: This technology can be used to profile the complete set of small-molecule metabolites in a biological system. A case study on phenoxy herbicides, a structurally related class, used metabolomics to establish a biological read-across between different compounds. researchgate.net By comparing the metabolic fingerprints of cells or organisms treated with this compound, researchers could identify perturbed metabolic pathways, predict target organs, and understand its mechanism of action. researchgate.netmdpi.com

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify which proteins change in abundance or post-translational modification state upon compound treatment. This can help in identifying direct targets and downstream signaling pathways. For example, studies on benzoic acid derivatives from natural sources have used proteomic approaches to show effects on the proteostasis network, including the ubiquitin-proteasome and autophagy-lysosome pathways. mdpi.com

Genomics and Transcriptomics: These technologies analyze an organism's genome and its expressed genes (the transcriptome), respectively. They can reveal how a compound alters gene expression, providing clues about its mechanism of action and potential off-target effects. Combining genomics with metabolomics ("metabologenomics") has been used to link biosynthetic gene clusters in bacteria to the production of specific bioactive metabolites. frontiersin.org

Development of this compound as a Versatile Scaffold for Chemical Biology Probes

The this compound scaffold is well-suited for development into chemical biology probes. These tools are essential for identifying and validating new drug targets and elucidating biological mechanisms. researchgate.net The benzoic acid moiety provides a convenient chemical handle for modification.

Strategies for converting the scaffold into a chemical probe include:

Attachment of a Reporter Tag: A fluorescent dye or a biotin (B1667282) tag could be attached to the molecule, typically at a position that does not interfere with its biological activity. This allows for the visualization and tracking of the molecule within cells (fluorescent probes) or for the isolation and identification of its binding partners (affinity-based probes). The design of fluorescent probes often involves linking a recognition group to a fluorophore; upon interaction with the target, a change in fluorescence is observed. rsc.orgthno.org

Introduction of a Photo-crosslinking Group: A photoreactive group, such as a diazirine or benzophenone, can be incorporated into the structure. Upon UV irradiation, this group forms a covalent bond with nearby proteins, allowing for the permanent labeling and subsequent identification of the direct biological target.

Creation of Activity-Based Probes (ABPs): If the compound is an enzyme inhibitor, it can be modified to include a reactive "warhead" that forms a covalent bond with the active site of the target enzyme. This allows for the specific labeling and activity profiling of enzyme families directly in complex biological samples.

The development of such probes would enable researchers to definitively identify the cellular targets of this compound derivatives, map their protein interaction networks, and provide a deeper understanding of their therapeutic potential.

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